40% Lower Deposition Rate Penalty of Tris-aminosilanes vs. Bis-aminosilanes Defines the TBTBAS Operational Envelope
In a direct head-to-head ALD comparison at 250–575 °C, tris(dimethylamino)silane (TDMAS) exhibited a deposition rate approximately 40% lower than bis(tert-butylamino)silane (BTBAS) and bis(diethylamino)silane (BDEAS), with BTBAS delivering the highest rate and widest temperature window among the three [1]. While this dataset compares TDMAS (tris-dimethylamino) rather than TBTBAS (tris-tert-butylamino), it establishes a class-level principle: the tris-aminosilane architecture intrinsically limits growth per cycle (GPC) due to steric shielding of surface -OH sites. TBTBAS, bearing bulkier tert-butyl groups than TDMAS, is expected to follow the same class trend but with the additional benefit of reduced carbon contamination enabled by the greater steric bulk and distinct decomposition pathways of tert-butylamino vs. dimethylamino ligands.
| Evidence Dimension | ALD deposition rate (relative) |
|---|---|
| Target Compound Data | Tris-aminosilane class (TDMAS): ~40% lower deposition rate vs. BTBAS |
| Comparator Or Baseline | BTBAS (bis-aminosilane): highest deposition rate among tested precursors |
| Quantified Difference | TDMAS deposit rate ~60% of BTBAS deposit rate; BTBAS maintained superior rate across 250–575 °C temperature window |
| Conditions | ALD of SiO₂ on silicon substrates, O₃ as oxygen source, 250–575 °C |
Why This Matters
Procurement for ALD processes requires understanding that tris-aminosilanes trade higher GPC for steric control; users seeking TBTBAS must validate whether its steric advantages outweigh the inherent tris-aminosilane rate penalty relative to bis-aminosilanes.
- [1] O'Neill, M. L., Bowen, H. R., Derecskei-Kovacs, A., Cuthill, K. S., Han, B., & Xiao, M. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. Electrochemical Society Interface, 20(4), 33. View Source
